

A Comparative Guide to PAM2 Motif Interactions Across Species

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Compound of Interest

Compound Name: PAM2

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This guide provides a comprehensive comparison of **PAM2** (Poly(A)-Binding Protein-Interacting Motif 2) interactions across different species. By examining the evolutionary context, binding affinities, and regulatory mechanisms, this document aims to provide researchers with a valuable resource for understanding the multifaceted roles of these interactions in cellular processes and their potential as therapeutic targets.

Introduction to PAM2 Motif Interactions

The **PAM2** motif is a short linear sequence found in a variety of eukaryotic proteins that mediates their interaction with the MLLE (also known as PABC) domain of the Poly(A)-Binding Protein (PABP). This interaction is crucial for a wide range of post-transcriptional gene regulation events, including mRNA stability, translation initiation, and mRNA deadenylation. The evolutionary conservation and diversification of the **PAM2** motif and its interaction with PABP across different species highlight its fundamental importance in cellular function.

Comparative Analysis of PAM2 Motif Sequences

The **PAM2** motif exhibits a consensus sequence, yet variations exist across different proteins and species. A notable example is the atypical **PAM2w** motif found in vertebrate La-Related Protein 4 (LARP4), where a critical phenylalanine residue is replaced by a tryptophan. Despite this variation, the **PAM2w** motif retains its ability to bind to the MLLE domain of PABP, suggesting a degree of plasticity in the interaction.

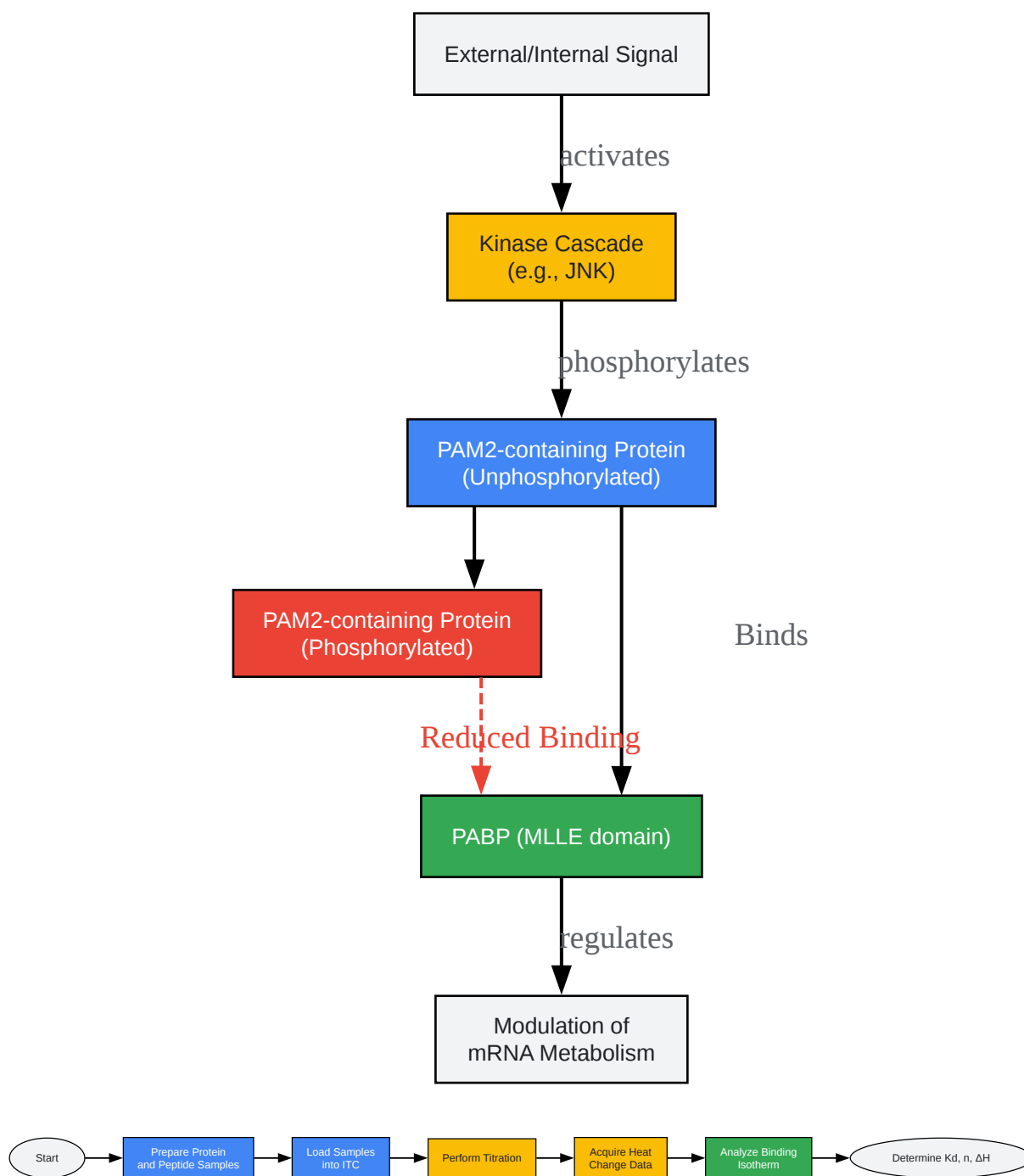
Quantitative Comparison of Binding Affinities

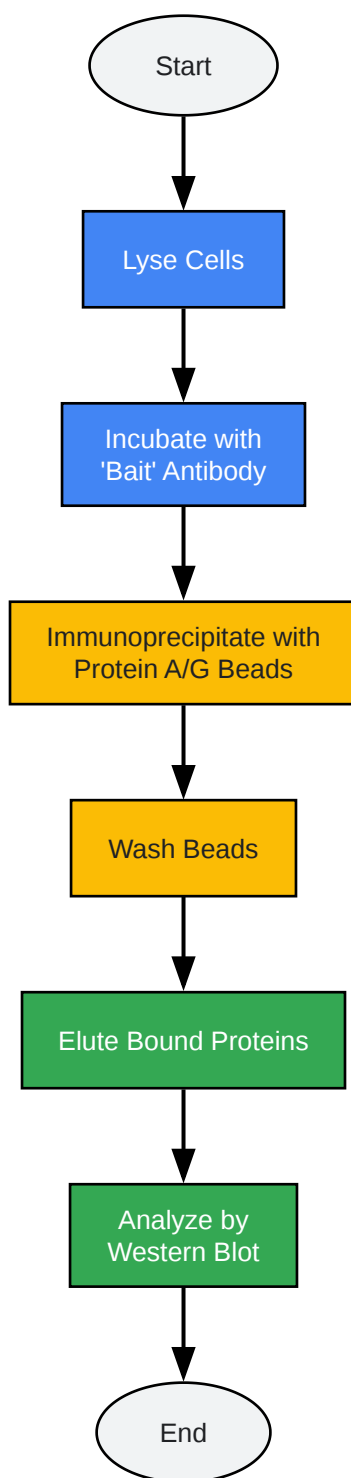
The binding affinity between the **PAM2** motif and the PABP MLLE domain is a key determinant of the functional consequences of this interaction. Isothermal Titration Calorimetry (ITC) is a common technique used to quantify these interactions. The dissociation constant (Kd) is a measure of binding affinity, with lower Kd values indicating a stronger interaction.

Protein (Species)	PAM2 Motif Sequence	PABP Partner (Species)	Binding Affinity (Kd)	Reference
Human LARP4	GWGAPSSTQP PL	Human PABPC1	22 μ M	
Human LARP4 (longer peptide)	QRRKPGWGAP SSTQPPL	Human PABPC1	26 μ M	
Human Paip2	SNFNPTAKEFF P	Human PABPC1	74 - 400 nM	
Human Ataxin-2	STLN PNAKEFNP	Human PABPC1	Sub-micromolar	
Plant LARP6b/c	(Not specified)	Plant PAB2	Interaction confirmed	
Plant LARP6a	(Not specified)	Plant PAB2	No interaction	

Signaling Pathways and Regulation

The interaction between **PAM2** motifs and PABP is not static and can be modulated by cellular signaling pathways. A key regulatory mechanism is phosphorylation. The regions flanking **PAM2** motifs are often intrinsically disordered and contain multiple phosphorylation sites. Phosphorylation within these regions can negatively regulate the binding of the **PAM2** motif to the MLLE domain of PABP, thereby influencing mRNA fate.





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